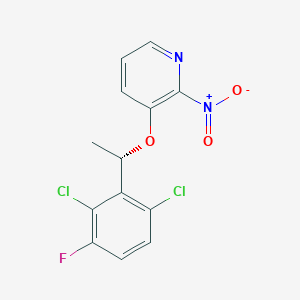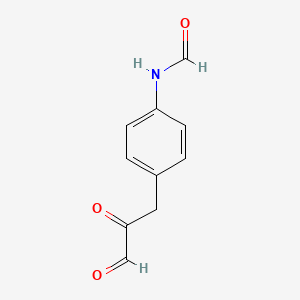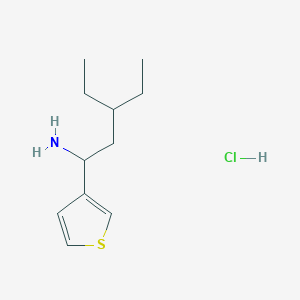
1-(Difluormethyl)-4-ethinyl-1H-pyrazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Wissenschaftliche Forschungsanwendungen
Spätstadium-Difluormethylierung
Spätstadium-Difluormethylierung: ist eine entscheidende Technik in der pharmazeutischen Chemie, die die Einführung von Difluormethylgruppen in den letzten Schritten von Syntheseprotokollen ermöglicht. Diese Modifikation kann die physikalischen Eigenschaften organischer Verbindungen wie Löslichkeit, metabolische Stabilität und Lipophilie signifikant verbessern, die in Pharmazeutika von entscheidender Bedeutung sind .
Photokatalytische Reaktionen
Die Verbindung wird in photokatalytischen Difluormethylierungsreaktionen von aromatischen Verbindungen und aliphatischen Mehrfach-C–C-Bindungen verwendet. Diese Reaktionen werden unter milden und umweltfreundlichen Bedingungen durchgeführt, was sie für nachhaltige Chemiepraktiken attraktiv macht .
Proteinmodifikation
Eine neuartige Anwendung ist die ortsselektive Installation von CF2H an großen Biomolekülen wie Proteinen. Diese präzise Modifikation kann verwendet werden, um Proteinfunktionen zu untersuchen oder neue Biopharmazeutika zu entwickeln .
Synthese fluorierter Pharmazeutika
Die Verbindung dient als Vorläufer für die Synthese verschiedener fluorierter Pharmazeutika. Die CF2H-Einheit ist isosterisch und isopolar zu den –OH- und –SH-Gruppen, wodurch sie zu einem lipophilen Wasserstoffbrückenbindungsdonator wird, der die Eigenschaften dieser Gruppen nachahmen kann .
Radiomarkierung
“1-(Difluormethyl)-4-ethinyl-1H-pyrazol” kann in der F-18-Radiomarkierung verwendet werden, die für die Herstellung von bildgebenden Mitteln unerlässlich ist, die in Positronen-Emissions-Tomographie (PET)-Scans eingesetzt werden. Diese Anwendung ist in der diagnostischen Medizin von Bedeutung .
Organische Synthese
Die Verbindung ist an verschiedenen organischen Synthesereaktionen beteiligt, darunter elektrophile, nucleophile, radikalische und Kreuzkupplungsmethode. Diese Reaktionen sind grundlegend für die Konstruktion komplexer organischer Moleküle mit Difluormethylgruppen .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole research lies in the development of safer and more effective formulations. This includes the precise site-selective installation of CF2H onto large biomolecules such as proteins . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-4-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-9-10(4-5)6(7)8/h1,3-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLDCDLIRGZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

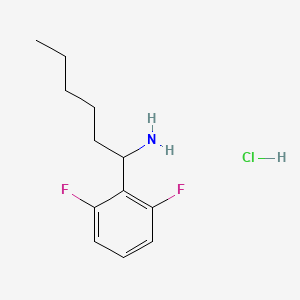
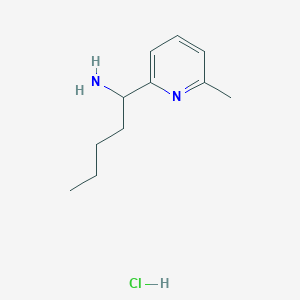

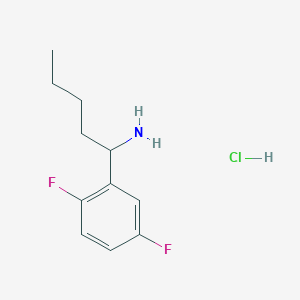
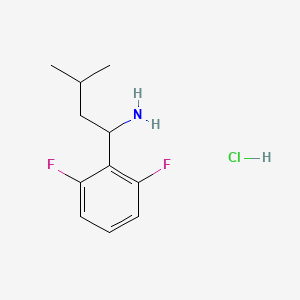
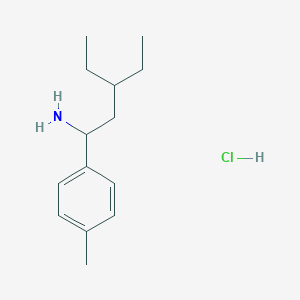
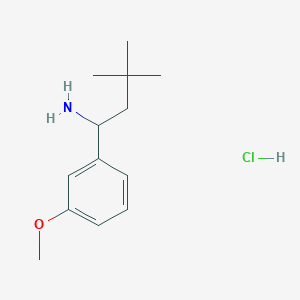
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)
